molecular formula C12H13N3O6 B556458 Ac-Asp-pNA CAS No. 41149-01-3

Ac-Asp-pNA

Cat. No.: B556458
CAS No.: 41149-01-3
M. Wt: 295.25 g/mol
InChI Key: CZAFZGHQNCYTDG-JTQLQIEISA-N
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Description

N-Acetyl-Aspartyl-p-Nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of caspases, particularly caspase-3 and caspase-7. These enzymes play a crucial role in the process of apoptosis, or programmed cell death, which is essential for maintaining cellular homeostasis and development. The compound is characterized by its ability to release a chromogenic p-nitroaniline moiety upon cleavage by caspases, making it a valuable tool in research and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Aspartyl-p-Nitroanilide typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents such as PyBOP to facilitate peptide bond formation .

Industrial Production Methods: For large-scale production, solution-phase peptide synthesis is often preferred due to its scalability and cost-effectiveness. This method involves iterative coupling and deprotection steps, allowing for the synthesis of gram quantities of the peptide .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Aspartyl-p-Nitroanilide primarily undergoes hydrolysis reactions catalyzed by caspases. The cleavage of the peptide bond between aspartic acid and p-nitroaniline releases the chromogenic p-nitroaniline moiety, which can be quantitatively measured .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include caspase enzymes and buffers containing HEPES, CHAPS, and DTT .

Major Products Formed: The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric detection .

Mechanism of Action

N-Acetyl-Aspartyl-p-Nitroanilide exerts its effects by serving as a substrate for caspases. Upon cleavage by caspase-3 or caspase-7, the peptide releases p-nitroaniline, which can be detected spectrophotometrically. This cleavage event is indicative of caspase activity and, by extension, apoptosis. The molecular targets of this compound are the active sites of caspase enzymes, where the peptide bond between aspartic acid and p-nitroaniline is hydrolyzed .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-Aspartyl-p-Nitroanilide is unique in its specificity for caspase-3 and caspase-7, making it particularly useful for studying the intrinsic pathway of apoptosis. Its chromogenic properties also provide a straightforward and quantitative method for detecting caspase activity .

Biological Activity

Ac-Asp-pNA (Acetyl-Aspartyl-para-Nitroanilide) is a synthetic peptide substrate primarily utilized in biochemical assays to study caspase activity, particularly in apoptosis research. This compound serves as a substrate for caspase-3 and caspase-7, which are critical enzymes involved in the apoptotic process. Understanding the biological activity of this compound is essential for its application in various fields, including cancer research, neurodegenerative diseases, and therapeutic development.

  • Molecular Formula : C11H12N2O4
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 189684-53-5

This compound is cleaved by caspases, releasing the chromogenic para-nitroaniline (pNA) product, which can be quantitatively measured. The intensity of the color change correlates with the level of caspase activity, making it a valuable tool for assessing apoptotic processes in various cell types.

Biological Activity

The biological activity of this compound has been extensively studied in different contexts:

  • Caspase Activity Measurement :
    • This compound is commonly employed to measure caspase-3 and caspase-7 activities in cell lysates or culture media. For instance, research has shown that PMNL (polymorphonuclear leukocytes) incubated with various Helicobacter pylori strains exhibited differential caspase activity when treated with this compound as a substrate .
  • Apoptosis Induction Studies :
    • In studies involving staurosporine treatment, this compound was used to evaluate the activation of caspases as an indicator of apoptosis. The cleavage of this compound was significantly increased in cells undergoing apoptosis compared to untreated controls .
  • Therapeutic Applications :
    • The ability of this compound to facilitate the study of caspase activity makes it relevant in developing therapies targeting apoptotic pathways in diseases such as cancer. By understanding how different compounds affect caspase activation, researchers can identify potential therapeutic agents that modulate apoptosis.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocusKey Findings
Akyon & Hascelik (1999)Caspase ActivationDemonstrated that this compound effectively measures caspase-3 activity in PMNL exposed to bacterial lipopolysaccharides.
Hansen et al. (1999)Apoptosis InductionShowed increased cleavage of this compound in cells treated with staurosporine, indicating heightened caspase activity during apoptosis.
Mayo et al. (1997)Therapeutic PotentialDiscussed potential applications of caspase substrates like this compound in cancer therapy by targeting apoptotic pathways.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing Ac-Asp-pNA synthesis protocols?

  • Methodological Answer : Prioritize control variables (e.g., reaction temperature, solvent purity) and dependent variables (e.g., yield, purity) during synthesis. Use factorial designs to test interactions between variables, and validate results with triplicate runs to ensure reproducibility. Include negative controls (e.g., omitting substrate) to rule out non-enzymatic hydrolysis . Analytical techniques like HPLC or mass spectrometry should confirm compound identity and purity, with calibration curves for quantification .

Q. How can researchers validate the enzymatic activity of this compound in protease assays?

  • Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) to align with target protease kinetics. Use a microplate reader to monitor p-nitroaniline (pNA) release at 405 nm. Normalize activity measurements against a positive control (e.g., known protease inhibitor) and blank (substrate-only) to minimize background interference. Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten nonlinear regression .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store lyophilized this compound in desiccated, light-protected containers at -20°C. For dissolved substrates, prepare aliquots in buffered solutions (pH 7-8) and avoid freeze-thaw cycles. Conduct stability tests via repeated HPLC analysis over time to detect degradation products .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data when using this compound across different protease studies?

  • Methodological Answer : Investigate potential sources of variability:

  • Experimental : Compare buffer systems (e.g., Tris vs. phosphate) and ionic strength effects on enzyme-substrate interactions.
  • Instrumental : Calibrate spectrophotometers for wavelength accuracy and path-length consistency.
  • Contextual : Review enzyme source (e.g., recombinant vs. native) and post-translational modifications affecting activity. Use meta-analysis tools to quantify heterogeneity across studies .

Q. What strategies improve the reliability of this compound-based assays in complex biological matrices (e.g., serum, tissue lysates)?

  • Methodological Answer : Implement pre-treatment steps to reduce interference:

  • Sample filtration (0.22 µm) to remove particulates.
  • Protease inhibitor cocktails to block endogenous proteases.
  • Standard addition method : Spike known this compound concentrations into matrices to calculate recovery rates and adjust for matrix effects .

Q. How can computational modeling enhance the interpretation of this compound kinetic data?

  • Methodological Answer : Employ tools like COPASI or KinTek Explorer to simulate enzyme kinetics under varying conditions. Compare experimental data with model predictions to identify non-Michaelis-Menten behavior (e.g., substrate inhibition). Validate models using Bayesian statistical frameworks to estimate parameter uncertainty .

Q. Data Management & Ethical Compliance

Q. What are the key ethical and reproducibility guidelines for publishing this compound research?

  • Methodological Answer :

  • Data transparency : Share raw kinetic datasets and HPLC chromatograms in public repositories (e.g., Zenodo) with DOI links.
  • Ethical reporting : Disclose conflicts of interest (e.g., commercial substrate suppliers) and adhere to journal-specific guidelines for chemical safety and animal/human subject protocols .

Q. Conflict Resolution in Literature

Q. How to reconcile discrepancies between this compound activity reported in historical vs. contemporary studies?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines:

  • Categorize studies by assay type (e.g., colorimetric vs. fluorometric).
  • Meta-regression to adjust for technological advancements (e.g., spectrophotometer sensitivity improvements).
  • Replicate key experiments using modern equipment to validate historical findings .

Properties

IUPAC Name

(3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAFZGHQNCYTDG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428592
Record name N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41149-01-3
Record name N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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